2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3,4-difluorophenyl)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
2-[5-amino-4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(3,4-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2N6O4S/c1-34-21-17(20-26-19(28-33-20)10-2-5-14-15(6-10)32-9-31-14)18(24)29(27-21)8-16(30)25-11-3-4-12(22)13(23)7-11/h2-7H,8-9,24H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGJOCVUDMUXOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN(C(=C1C2=NC(=NO2)C3=CC4=C(C=C3)OCO4)N)CC(=O)NC5=CC(=C(C=C5)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F2N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3,4-difluorophenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action based on diverse research findings.
Chemical Characteristics
The compound is characterized by a molecular formula of and a molecular weight of 450.47 g/mol. Its structure includes multiple pharmacophoric elements such as the oxadiazole and pyrazole rings, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 450.47 g/mol |
| Molecular Formula | C21 H18 N6 O4 S |
| logP | 3.5136 |
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 3 |
| Polar Surface Area | 104.996 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. For instance, compounds similar to the target compound have exhibited strong bactericidal effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve the inhibition of biofilm formation and disruption of bacterial cell membranes due to the presence of specific functional groups within their structure.
Cytotoxicity Studies
Cytotoxicity assessments have shown that while some derivatives exhibit significant toxicity towards cancer cell lines, others demonstrate selectivity towards normal cells. For example, in studies involving L929 fibroblast cells, certain compounds derived from similar scaffolds showed minimal cytotoxic effects at therapeutic concentrations . These findings suggest that modifications in the chemical structure can lead to varying degrees of cytotoxicity and selectivity.
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : Oxadiazole derivatives have been reported to inhibit key enzymes involved in cellular processes, thereby disrupting metabolic pathways critical for microbial survival .
- Membrane Disruption : The interaction with lipid membranes can lead to increased permeability and eventual cell lysis in susceptible organisms .
- Gene Expression Modulation : Some studies indicate that these compounds may influence the transcriptional activity of genes associated with virulence and resistance mechanisms in bacteria .
Case Studies
Several case studies have documented the biological activity of related compounds:
- Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial efficacy of various oxadiazole derivatives against resistant strains of Staphylococcus aureus. The results indicated that certain modifications significantly enhanced antibacterial activity compared to standard antibiotics like ciprofloxacin .
- Cytotoxicity Profiling : A comprehensive cytotoxicity profiling was conducted on a series of pyrazole derivatives. The study revealed that while some compounds induced apoptosis in cancer cells at low concentrations, others were non-toxic even at higher doses .
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. The incorporation of the oxadiazole and pyrazole rings is associated with enhanced cytotoxic activity against various cancer cell lines. For example, studies have shown that derivatives of pyrazole compounds demonstrate selective inhibition of tumor growth through mechanisms that may involve apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The presence of the benzodioxole structure in this compound suggests potential antimicrobial activity. Compounds containing benzodioxole derivatives have been reported to exhibit effectiveness against a range of pathogens, including bacteria and fungi. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways .
Anti-inflammatory Effects
Compounds similar to 2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3,4-difluorophenyl)acetamide have been studied for their anti-inflammatory properties. The ability to modulate inflammatory pathways makes such compounds promising candidates for treating conditions like arthritis and other inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the functional groups can significantly alter its biological activity:
| Functional Group | Modification Type | Effect on Activity |
|---|---|---|
| Oxadiazole | Substitution | Increased antitumor potency |
| Pyrazole | Ring modification | Enhanced anti-inflammatory effects |
| Difluorophenyl | Fluorine substitution | Improved selectivity for cancer cells |
Case Studies
Several studies have explored the biological activities of related compounds:
- Antitumor Study : A derivative containing a similar pyrazole framework was evaluated against Mia PaCa-2 pancreatic cancer cells, demonstrating IC50 values in the low micromolar range, suggesting potent antitumor activity .
- Antimicrobial Evaluation : A series of compounds based on the benzodioxole structure showed significant antimicrobial effects against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MIC) below 20 µg/mL .
- Anti-inflammatory Research : Investigations into related pyrazoles revealed their capability to inhibit pro-inflammatory cytokines in vitro, indicating potential for therapeutic applications in chronic inflammatory diseases .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues
2.1.1. Substituent Variations in the Oxadiazole Ring
- Target Compound : Benzodioxol-5-yl at the oxadiazole’s 3-position.
- Analog 1: 3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl ().
- Analog 2: 3-(Furan-2-yl)-1,2,4-triazole ().
2.1.2. Acetamide Tail Modifications
- Target Compound : N-(3,4-Difluorophenyl) acetamide.
- Analog 1: N-(2-Chloro-4-methylphenyl) acetamide ().
- Analog 3 : N-(4-(4-Fluorophenyl)imidazolyl) acetamide ().
- Fluorine’s electronegativity improves metabolic stability, but the imidazole ring introduces basicity, affecting pH-dependent solubility.
Pharmacological Activity
- Key Insight : The benzodioxol group in the target compound may confer superior binding to inflammation-associated receptors (e.g., COX-2) compared to Analog 1’s methoxyphenyl group, which lacks the fused dioxygenated ring’s conformational rigidity .
Physicochemical Properties
- Note: The target compound’s higher logP compared to Analog 3 suggests better membrane penetration but may necessitate prodrug strategies for aqueous formulations.
Research Findings and Hypotheses
- Anti-Exudative Potential: Structural parallels to Analog 2 () imply the target compound could inhibit vascular permeability pathways. The benzodioxol group’s ability to scavenge free radicals may enhance this effect .
- Synthetic Challenges : The oxadiazole-pyrazole linkage requires precise cyclization conditions, as seen in Analog 1’s synthesis (), which reported yields of ~60% under microwave-assisted conditions.
Q & A
Q. What are the recommended synthetic routes for constructing the benzodioxol-oxadiazole-pyrazole core in this compound?
The synthesis involves multi-step reactions, including:
- Oxadiazole formation : Cyclization of precursors (e.g., amidoximes with carboxylic acid derivatives) under reflux in solvents like dioxane or DMF.
- Pyrazole coupling : Copper-catalyzed or nucleophilic substitution reactions to link the oxadiazole to the pyrazole core.
- Methylsulfanyl introduction : Thiolation using methyl disulfide or sodium methanethiolate under inert conditions to preserve reactivity .
- Final acetamide coupling : Activation of the carboxylic acid group (e.g., via EDCI/HOBt) and reaction with 3,4-difluoroaniline in anhydrous dichloromethane .
Q. Which spectroscopic techniques are critical for verifying structural integrity, particularly the methylsulfanyl and difluorophenyl groups?
- 1H/13C NMR : Confirm methylsulfanyl (δ ~2.1 ppm for S-CH3) and difluorophenyl aromatic protons (splitting patterns due to fluorine coupling). Use deuterated DMSO or CDCl3 for solubility .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) and fragmentation patterns of the benzodioxol-oxadiazole moiety .
- FT-IR : Identify carbonyl stretches (amide C=O at ~1650–1700 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
Q. What initial biological assays are suitable for evaluating this compound’s therapeutic potential?
- Anti-exudative activity : Use a carrageenan-induced paw edema model in rodents, comparing dose-dependent effects (e.g., 10 mg/kg) against diclofenac sodium (8 mg/kg) .
- Antimicrobial screening : Broth microdilution assays for MIC determination against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can molecular docking simulations predict target binding affinities for the oxadiazole and pyrazole moieties?
- Target selection : Prioritize kinases (e.g., COX-2, EGFR) or inflammatory mediators (e.g., TNF-α) based on structural analogs .
- Software tools : Use AutoDock Vina or Schrödinger Suite for docking. Parameterize the methylsulfanyl group’s van der Waals radii and partial charges accurately .
- Validation : Compare docking scores with experimental IC50 values from enzymatic assays (e.g., fluorescence-based kinase inhibition) .
Q. How should structure-activity relationship (SAR) studies be designed to optimize bioactivity?
| Substituent | Modification | Biological Impact |
|---|---|---|
| Benzodioxol ring | Electron-withdrawing groups (e.g., -NO2) | Enhanced anti-inflammatory activity |
| Oxadiazole | Replacement with thiadiazole | Alters target selectivity |
| Methylsulfanyl | Oxidation to sulfone (-SO2CH3) | Improves metabolic stability |
Q. What strategies resolve contradictions in cytotoxicity data across cell lines?
- Standardization : Use identical cell passage numbers, serum-free media during treatment, and ATP-based viability assays (e.g., CellTiter-Glo) .
- Orthogonal validation : Combine apoptosis assays (Annexin V/PI staining) with mitochondrial membrane potential probes (JC-1) .
- Mechanistic studies : Perform RNA-seq to identify off-target pathways in resistant cell lines .
Q. How can process scale-up challenges be addressed for multi-step synthesis?
- Reactor design : Use continuous flow systems for exothermic steps (e.g., oxadiazole cyclization) to improve heat dissipation .
- Purification : Replace column chromatography with crystallization (e.g., ethanol/water mixtures for final acetamide precipitation) .
Methodological Notes
- Synthesis Optimization : For methylsulfanyl stability, maintain reaction temperatures below 40°C and use nitrogen atmospheres during thiolation .
- Data Reproducibility : Archive raw NMR (FID files) and MS spectra in open-access repositories for peer validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
